1H-Imidazole, 2-cyclopropyl-4-iodo-1-(1-methylethyl)-
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The compound “2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole” has a molecular weight of 276.12 . It is a yellow solid and should be stored at 0-8 C .Scientific Research Applications
Antimicrobial and Antifungal Activities
Imidazole derivatives, including 1H-Imidazole and its analogs, have been extensively studied for their antimicrobial and antifungal properties. These compounds have been found effective against a wide range of microbial organisms, serving as key ingredients in the pharmaceutical industry for the production of antifungal drugs like ketoconazole and clotrimazole. Additionally, they are used as intermediaries in synthesizing pesticides and insecticides, highlighting their broad spectrum of antimicrobial activity (American Journal of IT and Applied Sciences Research, 2022).
Immune Response Modulation
Imiquimod, a derivative of 1H-Imidazole, showcases the ability to modulate the immune system by inducing the local production of cytokines such as IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod has demonstrated significant in vivo efficacy in stimulating immune responses. This makes it a promising agent for treating various cutaneous diseases, further underscoring the versatility of 1H-Imidazole derivatives in therapeutic applications (Expert Opinion on Pharmacotherapy, 2001).
Anticancer Potential
Imidazole antifungals have been investigated for their potential anticancer activities. Compounds like clotrimazole, econazole, and ketoconazole, beyond their primary use, have shown promise in disrupting cancer cell functions. These include impairing the glycolytic pathway, blocking Ca2+ influx, and inhibiting CYP450 enzymes. The repurposing of these well-understood drugs for cancer treatment could offer significant advantages in terms of cost, time, and labor over developing new drugs from scratch (International Journal of Secondary Metabolite, 2020).
Material Science Applications
In material science, Zeolite Imidazolate Frameworks (ZIFs), which incorporate imidazole linkers, are explored for their unique properties and applications. These frameworks are utilized in various fields, thanks to their remarkable physicochemical characteristics. The synthesis of ZIFs through electrospinning has opened new avenues for creating one-dimensional fibrous materials with potential uses in catalysis, gas storage, and separation technologies, showcasing the multifaceted applications of imidazole derivatives (ACS Omega, 2019).
Chemical and Biological Properties
The chemical synthesis and biological properties of 4-phosphorylated imidazole derivatives have been extensively studied. These derivatives exhibit a range of biological activities, including antihypertensive, neuroprotective, and anti-inflammatory effects. The versatility of imidazole compounds in synthesizing biologically active molecules emphasizes their significance in drug development and pharmacological research (Journal of Organic and Pharmaceutical Chemistry, 2018).
Mechanism of Action
In a study, 4-Iodo-1H-imidazole was introduced into a perovskite precursor to prevent defect formation in final films . The open-circuit voltage is significantly elevated to 1.209 V from 1.085 V . 4-Iodo-1H-imidazole, as a kind of small organic molecule, can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-4-iodo-1-propan-2-ylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-6(2)12-5-8(10)11-9(12)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBYNWESVYIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1C2CC2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621187 | |
Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824431-88-1 | |
Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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